molecular formula C8H13ClN2O3 B2904152 Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride CAS No. 2413900-77-1

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride

Cat. No.: B2904152
CAS No.: 2413900-77-1
M. Wt: 220.65
InChI Key: SOZFGLAYEAKNQD-UHFFFAOYSA-N
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Description

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminopropyl side chain. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The aminopropyl group can be introduced through nucleophilic substitution reactions using suitable aminopropylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxazole ring or the aminopropyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the molecule.

Scientific Research Applications

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biochemical studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The oxazole ring may also play a role in binding to specific targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride include other oxazole derivatives and compounds with aminopropyl side chains, such as:

  • Methyl 5-(3-aminopropyl)-1,2-oxazole-4-carboxylate
  • Ethyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate
  • Methyl 5-(2-aminopropyl)-1,2-oxazole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-12-8(11)7-5-6(13-10-7)3-2-4-9;/h5H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNUPSATUJUJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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